1-Allyl-4-fluoro-2-(pentyloxy)benzene

Description

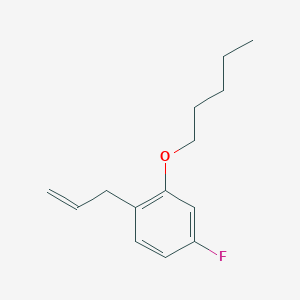

1-Allyl-4-fluoro-2-(pentyloxy)benzene is a substituted benzene derivative characterized by three functional groups:

- Allyl group (-CH₂CH=CH₂) at position 1, enabling participation in cycloaddition or polymerization reactions.

- Fluorine atom at position 4, which enhances metabolic stability and lipophilicity.

- Pentyloxy group (-O-C₅H₁₁) at position 2, contributing to hydrophobic interactions.

Its structural features position it as a candidate for pharmacological studies, particularly in antiproliferative research .

Properties

IUPAC Name |

4-fluoro-2-pentoxy-1-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-3-5-6-10-16-14-11-13(15)9-8-12(14)7-4-2/h4,8-9,11H,2-3,5-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPPKAYHIBHBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Allyl-4-fluoro-2-(pentyloxy)benzene typically involves electrophilic aromatic substitution reactions. One common synthetic route includes the reaction of 4-fluoro-2-hydroxybenzene with pentyl bromide in the presence of a base to form 4-fluoro-2-pentyloxybenzene. This intermediate is then subjected to allylation using allyl bromide under basic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Allyl-4-fluoro-2-(pentyloxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent and reaction conditions.

Reduction: The fluoro substituent can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride.

Substitution: The pentyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Allyl-4-fluoro-2-(pentyloxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Allyl-4-fluoro-2-(pentyloxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent enhances the compound’s binding affinity to these targets, while the allyl and pentyloxy groups modulate its overall activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

- The pentyloxy group in 8e (analogous to the target compound) exhibits lower antiproliferative activity compared to 3-chloropropoxy derivatives (e.g., 8h), likely due to reduced electrophilicity and steric hindrance .

- Fluorine at position 4 enhances stability compared to bromine (as in ), which may increase reactivity but reduce metabolic half-life .

Table 2: Physicochemical Comparison

Key Findings :

- The pentyloxy group increases lipophilicity, as evidenced by higher Rf values in nonpolar solvents (e.g., 8f in ) compared to methoxy derivatives .

- Allyl groups may introduce synthetic challenges due to their reactivity, whereas benzyloxy groups () are more stable but less versatile in follow-up reactions .

Biological Activity

1-Allyl-4-fluoro-2-(pentyloxy)benzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C14H19F1O

- Molecular Weight : 234.3 g/mol

The compound features an allyl group, a fluorine atom, and a pentyloxy group attached to a benzene ring, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by BenchChem highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a potential antimicrobial agent in pharmaceutical applications.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Preliminary results suggest that this compound may scavenge free radicals effectively, contributing to cellular protection.

The biological activity of this compound can be attributed to its molecular interactions:

- Reactive Oxygen Species (ROS) : The compound may interact with ROS, reducing their levels and thereby protecting cells from oxidative damage.

- Cell Membrane Interaction : The hydrophobic nature of the pentyloxy group may facilitate the compound's incorporation into lipid membranes, affecting membrane fluidity and permeability.

Study on Antimicrobial Effects

A case study published in the Journal of Applied Microbiology examined the antimicrobial efficacy of various derivatives of benzene compounds, including this compound. The study reported significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study on Antioxidant Capacity

Another relevant investigation assessed the antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. Results indicated that this compound displayed a dose-dependent increase in scavenging activity, with an IC50 value comparable to well-known antioxidants like ascorbic acid .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against Gram-positive bacteria |

| 4-Fluorobenzyl alcohol | Low | Moderate | Less effective than target compound |

| Pentyloxybenzene | Moderate | Low | Lacks fluorine substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.